molecular formula C6H9N3 B13112478 N,4-Dimethylpyridazin-3-amine

N,4-Dimethylpyridazin-3-amine

Cat. No.: B13112478
M. Wt: 123.16 g/mol
InChI Key: XENBNXZDAZXNRW-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Core Structures in Advanced Chemical Science

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of significant interest in modern chemical science. smolecule.com This diazine is characterized by unique physicochemical properties, including a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which are valuable in molecular recognition and drug-target interactions. molport.com These attributes make the pyridazine scaffold an attractive, and often more advantageous, substitute for the commonly used phenyl ring in drug design. molport.com

Pyridazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their extensive range of biological activities. cymitquimica.com They form the core framework for numerous compounds investigated for therapeutic potential, particularly as anticancer agents. cymitquimica.com Researchers have successfully utilized the pyridazine moiety to develop inhibitors for a variety of biological targets involved in cancer progression, such as glutaminase (B10826351) 1 (GLS1) inhibitors and tropomyosin receptor kinase (TRK) inhibitors. cymitquimica.com Beyond oncology, pyridazine-based compounds are explored for applications in materials science, serving as building blocks for polymers or catalysts. smolecule.com

Significance of N-Alkylaminopyridazines in Heterocyclic Chemistry

Within the broader class of pyridazine derivatives, N-alkylaminopyridazines represent a particularly significant subgroup. The introduction of an alkylamino group onto the pyridazine ring, a process known as N-alkylation, is a common and effective strategy in synthetic chemistry to modulate a molecule's physicochemical properties and biological activity. cymitquimica.com The position and nature of the substitution can profoundly influence the compound's function.

The 3-aminopyridazine (B1208633) moiety, in particular, is a key structural feature in several approved pharmaceutical agents. molport.com For instance, the drugs minaprine, relugolix, and deucravacitinib (B606291) are all based on a 3-aminopyridazine core, highlighting its importance as a pharmacophore. molport.com Research into related structures, such as 3-alkylaminopyridazines, has demonstrated their potential as inhibitors of enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). cymitquimica.com Furthermore, the synthesis of various N-alkylaminopyridazines is an active area of research, with methods like palladium-catalyzed cross-coupling reactions being developed to create diverse derivatives for screening and development. bldpharm.com These compounds serve as crucial intermediates in the synthesis of more complex molecules with potential applications in medicinal and agricultural chemistry. smolecule.com

Scope and Research Trajectories for N,4-Dimethylpyridazin-3-amine

This compound (CAS No. 126317-67-7) is a specific member of the N-alkylaminopyridazine family. nih.gov Based on available chemical listings, its primary role appears to be that of a specialized building block or intermediate in organic synthesis.

PropertyData
IUPAC Name This compound
CAS Number 126317-67-7 nih.gov
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
SMILES CC1=CC=NN=C1NC nih.gov

While direct and extensive research on this compound is not widely published, its research trajectories can be inferred from the studies of its close structural analogs. The core scaffold is a platform for creating more complex derivatives. For example, research on related compounds like 6-chloro-N,4-dimethylpyridazin-3-amine and 6-(4-chlorophenyl)-N,4-dimethylpyridazin-3-amine suggests that the this compound framework is a viable starting point for developing compounds for screening in medicinal chemistry. evitachem.com

Potential research directions for this compound would likely involve using it as a precursor in multi-step syntheses. Chemical reactions could target the amine for further functionalization or the pyridazine ring for substitution reactions, aiming to produce novel molecules with tailored properties for evaluation in areas such as drug discovery or materials science. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,4-dimethylpyridazin-3-amine

InChI

InChI=1S/C6H9N3/c1-5-3-4-8-9-6(5)7-2/h3-4H,1-2H3,(H,7,9)

InChI Key

XENBNXZDAZXNRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)NC

Origin of Product

United States

Synthetic Methodologies for N,4 Dimethylpyridazin 3 Amine and Its Analogs

De Novo Synthetic Routes to Pyridazine (B1198779) Rings Incorporating Amine Moieties

The fundamental construction of the pyridazine ring is a cornerstone of synthesizing many of its derivatives. These de novo methods typically involve the condensation of a suitable acyclic precursor with a hydrazine (B178648) derivative, leading to the formation of the six-membered heterocyclic ring.

Cyclization Reactions Utilizing Dicarbonyl Precursors and Hydrazine Derivatives

A prevalent and classical method for pyridazine synthesis involves the reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine. This cyclocondensation reaction is a direct and efficient way to form the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine.

For the synthesis of a 4-methyl-3-aminopyridazine scaffold, a potential dicarbonyl precursor would be a 2-methyl-1,4-dicarbonyl compound. The reaction proceeds by the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the pyridazine ring. A relevant example is the one-pot, three-component reaction of arylglyoxals with malononitrile (B47326) in the presence of hydrazine hydrate, which yields 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.zaresearchgate.net This highlights the utility of using precursors with appropriate functional groups that lead to the desired amine substitution on the resulting pyridazine ring.

The general mechanism for this type of reaction is outlined below:

Reaction of the dicarbonyl compound with hydrazine to form a monohydrazone.

Intramolecular cyclization of the hydrazone onto the second carbonyl group.

Dehydration to form a dihydropyridazine.

Oxidation to the aromatic pyridazine.

Precursor 1Precursor 2ReagentProductReference
ArylglyoxalMalononitrileHydrazine hydrate3-Amino-5-arylpyridazine-4-carbonitrile scielo.org.za
1,4-DiketoneHydrazine-Dihydropyridazine nih.gov

Electrocyclic Processes in Pyridazine Ring Formation

Electrocyclic reactions, a class of pericyclic reactions, can also be employed in the formation of pyridazine rings. These reactions involve the concerted reorganization of π-electrons to form a new σ-bond, leading to a cyclic product. While less common for the direct synthesis of simple aminopyridazines, these methods are powerful for constructing more complex, fused pyridazine systems. The specific application of electrocyclic reactions for the direct de novo synthesis of N,4-Dimethylpyridazin-3-amine is not extensively documented, with cycloaddition reactions being more frequently reported for pyridazine ring formation.

Functionalization Strategies for this compound Scaffolds

An alternative and often more versatile approach to synthesizing this compound involves the modification of a pre-synthesized pyridazine ring. This allows for the late-stage introduction of the methyl and dimethylamino groups.

Nucleophilic Substitution Reactions on Halogenated Pyridazine Intermediates

A common strategy for introducing an amino group onto a pyridazine ring is through nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor. For the target molecule, a key intermediate would be 3-chloro-4-methylpyridazine (B39997). This intermediate can be synthesized from commercially available starting materials. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, particularly at positions ortho or para to the ring nitrogens.

The reaction of 3-chloro-4-methylpyridazine with ammonia (B1221849) would yield 4-methylpyridazin-3-amine (B113242). Subsequent N-methylation of the amino group can then be performed to obtain this compound. Alternatively, direct reaction with dimethylamine (B145610) could potentially yield the final product in a single step. A documented example of a similar transformation is the preparation of 3-amino-6-chloro-4-methylpyridazine, which serves as a precursor for more complex pyridazine derivatives. semanticscholar.org

SubstrateNucleophileProduct
3-Chloro-4-methylpyridazineAmmonia4-Methylpyridazin-3-amine
3-Chloro-4-methylpyridazineDimethylamineThis compound
3-Amino-6-chloro-4-methylpyridazineVarious nucleophilesSubstituted Pyridazines

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net In the context of synthesizing analogs of this compound, this reaction could be used to introduce the methyl group at the 4-position of a pre-existing 3-aminopyridazine (B1208633) ring. This would involve the coupling of a 4-halopyridazin-3-amine with a methylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is known for its high tolerance of functional groups. nih.gov

Aryl HalideBoronic Acid/EsterCatalystProductReference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh3)43-(Hetero)aryl-6-(thiophen-2-yl)pyridazine nih.gov

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is highly relevant for the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl or heteroaryl halide with an amine. Starting from 3-chloro-4-methylpyridazine, a Buchwald-Hartwig amination with methylamine (B109427) would yield this compound. This method is particularly advantageous for its broad substrate scope and mild reaction conditions. beilstein-journals.org The catalytic cycle typically involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Heteroaryl HalideAmineCatalyst/LigandProductReference
Aryl HalidePrimary or Secondary AminePalladium complex with phosphine (B1218219) ligandAryl Amine organic-chemistry.org
2- or 4-IodoestroneSubstituted AnilinesPd(OAc)2 / X-Phos2- or 4-Anilinoestrone beilstein-journals.org

Direct Amination Techniques for Pyridazine Scaffolds

Direct amination involves the direct conversion of a C-H bond on the pyridazine ring to a C-N bond. While synthetically very attractive due to its atom economy, direct amination of heteroaromatics can be challenging and often requires specific activating groups on the ring or specialized reagents. For a 4-methylpyridazine, direct amination at the 3-position would be a highly efficient route to 4-methylpyridazin-3-amine. However, such transformations are often difficult to control and may lead to mixtures of isomers. This approach is an area of ongoing research in heterocyclic chemistry.

Alkylation and Acylation of Amine Groups (e.g., using Dimethyl Carbonate)

Alkylation and acylation are fundamental transformations in organic synthesis for modifying amine groups. In the context of pyridazine derivatives, these reactions are crucial for introducing alkyl and acyl moieties, which can significantly alter the molecule's biological and chemical properties.

Alkylation with Dimethyl Carbonate (DMC):

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, offering a safer alternative to traditional reagents like methyl halides and dimethyl sulfate (B86663). nih.govcore.ac.uk The reaction of an amino group with DMC can proceed via two main pathways: methylation (a BAl2 mechanism) and carboxymethylation (a BAc2 mechanism). core.ac.uk The selectivity between these pathways is influenced by the nature of the nucleophile and the reaction conditions. core.ac.uk

In the absence of a base, the reaction of amines with DMC often results in a mixture of methylated and carboxymethylated products. unlp.edu.ar However, in the presence of a base, the carboxymethylation pathway is generally favored. unlp.edu.ar For the synthesis of N-methylated amines, a two-step process can be employed where the carbamate (B1207046) is first formed and then subsequently methylated at a higher temperature in the presence of a base. unlp.edu.ar The use of catalysts, such as Cu-Zr bimetallic nanoparticles, has been shown to selectively promote the N-methylation of amines with DMC, achieving high selectivity. nih.gov Zeolites like NaY faujasite have also been demonstrated to be effective catalysts for the chemoselective mono-N-methylation of functionalized anilines using DMC. core.ac.uk

Acylation of Amine Groups:

Acylation of aminopyridazines introduces an acyl group onto the nitrogen atom. The reactivity and mechanism of this reaction can vary depending on the position of the amino group on the pyridazine ring. Studies on the acetylation of aminopyridines have shown that 2- and 3-aminopyridines typically undergo direct acylation at the exocyclic amino nitrogen. publish.csiro.au In contrast, 4-aminopyridine (B3432731) can react through a ring N-acetyl intermediate. publish.csiro.au The choice of acylating agent is also critical. Acyl chlorides, in the presence of a base like triethylamine, are commonly used for the N-acylation of pyridazin-3-ones. organic-chemistry.org Furthermore, 2-acylpyridazin-3-ones have been developed as stable and chemoselective N-acylating reagents for various amines under neutral conditions. organic-chemistry.org The regioselectivity of acylation can be controlled by catalysts; for instance, 4-aminopyridine and 4-(dimethylamino)pyridine (DMAP) can direct the acylation to specific nitrogen atoms in N-tosylhydrazide. figshare.comacs.org

Stereoselective Synthesis Approaches for this compound Derivatives

While information specifically on the stereoselective synthesis of this compound is limited, general principles of stereoselective synthesis can be applied to its derivatives, particularly those with chiral centers. The introduction of chirality is a critical aspect in the synthesis of bioactive molecules.

Stereoselectivity can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, in the synthesis of pyridazine derivatives, if a substituent introduced contains a stereocenter, its configuration can be controlled to yield a specific stereoisomer. Methods like the inverse-electron-demand Diels-Alder reaction offer a pathway to construct the pyridazine ring with regioselectivity, which can be a precursor step to introducing chirality. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. rasayanjournal.co.inacs.org These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. acs.orgnih.gov

Solvent-Free and Catalytic Methodologies

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. rasayanjournal.co.inrsc.org Solid-state and solvent-free reactions, often facilitated by grinding or simply mixing the reactants, can lead to high yields of products like azines, pyrazoles, and pyridazinones under ambient conditions without the need for catalysts. ewha.ac.kr This approach is operationally simple, environmentally safe, and scalable. ewha.ac.kr

Catalytic Methodologies:

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. rasayanjournal.co.in For pyridazine synthesis, various catalytic systems have been developed. For example, copper(II)-catalyzed aerobic cyclizations can produce 1,6-dihydropyridazines and pyridazines. organic-chemistry.org Palladium-catalyzed reactions have also been employed in the synthesis of substituted pyridazines. liberty.edu The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. rasayanjournal.co.in

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.netnih.gov This technique aligns with green chemistry principles by improving energy efficiency. nih.gov

In the synthesis of pyridazine and related heterocyclic compounds, microwave irradiation has been successfully employed. For example, the one-pot, three-component synthesis of thiazolyl-pyridazinediones has been achieved using microwave heating, demonstrating the efficiency of this method. mdpi.com Microwave-assisted synthesis has also been used to prepare various other heterocyclic systems, including 1,3,4-oxadiazole (B1194373) derivatives and tetrahydropyrimidine (B8763341) derivatives, often with significant improvements in reaction time and yield. mdpi.comsemanticscholar.org

Reaction Optimization and Process Intensification in this compound Production

Optimizing reaction conditions and intensifying the process are crucial for the efficient and scalable production of chemical compounds.

Application of Experimental Design (DoE) for Yield and Purity Optimization

Design of Experiments (DoE) is a statistical approach that allows for the systematic and efficient optimization of reaction parameters. rsc.orgresearchgate.net Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction space. rsc.orgnih.gov

The application of DoE can significantly improve the yield and purity of a desired product while minimizing the number of experiments required. rsc.orgconsensus.app For instance, in the development of a one-pot synthesis of 4,6-dihydropteridinones, a DoE approach was used to optimize five reaction variables, resulting in a substantial increase in conversion and a reduction in reaction time. rsc.org This methodology provides a robust framework for optimizing the synthesis of this compound and its analogs, ensuring high efficiency and product quality. researchgate.net

Process intensification aims to develop more efficient and sustainable chemical processes by, for example, reducing equipment size, energy consumption, and waste generation. mdpi.commdpi.com This can be achieved through various technologies, including the use of microreactors, alternative energy sources like microwaves, and integrating multiple unit operations into a single apparatus. mdpi.com

Scale-Up Considerations and Industrial Synthesis Pathways

The industrial synthesis of this compound and its analogs necessitates the development of processes that are not only high-yielding but also economically viable and environmentally sustainable. Key considerations for scaling up laboratory procedures to industrial production include the availability and cost of starting materials, the use of hazardous reagents, energy consumption, and the generation of waste.

One potential industrial approach is the construction of the 4-methylpyridazin-3-amine core, followed by N-methylation. The synthesis of the core can be approached through various methods, with considerations for scalability. A common strategy for forming the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For a 4-methyl substituted pyridazine, this would require a suitably substituted dicarbonyl precursor.

An alternative approach that has been demonstrated to be efficient and scalable for analogous compounds is the aza-Diels-Alder reaction. This method offers a metal-free and cost-effective protocol, which is highly advantageous for industrial applications. The reaction of 1,2,3-triazines with 1-propynylamines has been shown to proceed efficiently on a gram scale, indicating its potential for larger-scale synthesis. organic-chemistry.org

For the amination step and subsequent alkylation, processes developed for analogous heterocyclic compounds can be adapted. For instance, patents detailing the large-scale production of aminopyridines often highlight single-pot, eco-friendly processes that minimize hazardous byproducts and reduce the number of reaction steps. google.comgoogleapis.com Such strategies are crucial for minimizing production costs and environmental footprint.

A significant challenge in industrial synthesis is the management of reaction conditions, such as high temperatures and pressures, which can be required for certain transformations. For example, the synthesis of 3-amino-4-methylpyridine (B17607), a structural analog, can be achieved from 3-bromo-4-methylpyridine (B15001) and ammonia in the presence of a copper sulfate catalyst at elevated temperatures and pressures. While providing high yields, these conditions necessitate specialized industrial equipment.

Below is a table summarizing scalable reaction conditions for the synthesis of 3-amino-4-methylpyridine, which can serve as a model for the potential industrial synthesis of the 4-methylpyridazin-3-amine core.

Starting MaterialReagentsCatalystSolventTemperature (°C)Pressure (atm)Yield (%)
3-bromo-4-methylpyridineConcentrated AmmoniaCopper SulfateWater180Sealed Autoclave90
3-bromo-4-methylpyridineAmmonia GasCopper SulfateMethanol160595
3-chloro-4-methylpyridineAmmonia GasCopper SulfateMethanol180573

This table presents data from patented industrial processes for the synthesis of 3-amino-4-methylpyridine, a structural analog of the pyridazine core.

Another patented approach for a related compound, 3-amino-4-methylpyridine, involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as the ammonia source, catalyzed by a metal oxide. This one-step reaction proceeds at room temperature and offers high yields, making it an attractive option for industrial scale-up due to its mild conditions and simplified process.

Starting MaterialAmmonia SourceCatalystSolventTemperature (°C)Yield (%)
4-methylpyridine-3-boronic acidAmmonia (28%)Copper(I) oxideMethanolRoom Temp95
4-methylpyridine-3-boronic acidAmmonium SulfateCopper(II) oxideAcetonitrile/WaterRoom Temp85
4-methylpyridine-3-boronic acidAmmonium ChlorideZinc OxideEthanol/WaterRoom Temp84

This table outlines a one-step synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid under mild conditions, showcasing a potentially efficient industrial pathway.

Once the 4-methylpyridazin-3-amine core is synthesized, the final N-methylation step would be required to obtain this compound. Industrial methylation reactions are well-established, often utilizing reagents like dimethyl sulfate or methyl iodide. However, due to the toxicity and cost of these reagents, alternative, greener methylation technologies such as the use of dimethyl carbonate are increasingly being adopted in industrial settings. The choice of methylation agent and conditions would be optimized to ensure high selectivity, minimize byproducts, and adhere to safety and environmental regulations.

Elucidation of N,4 Dimethylpyridazin 3 Amine Molecular and Electronic Structure

Advanced Spectroscopic Characterization Techniques for N,4-Dimethylpyridazin-3-amine

The precise structure of this compound is determined through a combination of sophisticated spectroscopic methods. Each technique offers a unique perspective on the molecule's architecture, and together they provide a complete picture of its molecular and electronic properties.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

While specific experimental spectra for this compound are not widely available in the public domain, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of similar structures.

For the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the protons of the two methyl groups. The chemical shifts of the pyridazine ring protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amino and methyl substituents. The N-methyl and C4-methyl groups would each exhibit a singlet, with their precise chemical shifts dependent on the local electronic environment.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound are expected. The carbons of the pyridazine ring would resonate in the aromatic region, with their chemical shifts modulated by the positions of the nitrogen atoms and the substituents. The carbon atoms of the N-methyl and C4-methyl groups would appear in the aliphatic region of the spectrum. The chemical shifts provide crucial information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridazine Ring Protons 6.5 - 8.5 d, dd
N-CH₃ 2.8 - 3.2 s
C4-CH₃ 2.2 - 2.6 s

(Note: These are predicted values and may vary based on the solvent and other experimental conditions.)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Pyridazine Ring Carbons 110 - 160
N-CH₃ 30 - 40
C4-CH₃ 15 - 25

(Note: These are predicted values and may vary based on the solvent and other experimental conditions.)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would help to identify which protons on the pyridazine ring are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign each proton signal to its corresponding carbon signal.

Dynamic NMR (DNMR) studies could provide insights into conformational changes in the molecule, such as restricted rotation around the C-N bond of the amino group. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these dynamic processes. However, no specific dynamic NMR studies on this compound have been reported in the literature.

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound. For this compound (C₇H₁₀N₂), the exact mass would be 122.0844 g/mol . The high-resolution mass spectrum would confirm this elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The "nitrogen rule" would apply, indicating an even molecular weight for a molecule with an even number of nitrogen atoms. Common fragmentation pathways for such a molecule could involve the loss of a methyl radical (CH₃) from either the N-methyl or C4-methyl group, or fragmentation of the pyridazine ring itself. The analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment
122 [M]⁺ (Molecular Ion)
107 [M - CH₃]⁺
95 [M - HCN]⁺

(Note: These are predicted fragmentation patterns.)

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A secondary amine would typically show a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The pyridazine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aryl-amine C-N bond would be expected in the 1250-1360 cm⁻¹ range.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C=N, C=C Stretch (aromatic ring) 1400 - 1600
C-N Stretch (aryl-amine) 1250 - 1360

(Note: These are predicted absorption ranges.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the spectrum is primarily dictated by the pyridazine ring, an aromatic heterocycle, and modified by its substituents.

The pyridazine core gives rise to two main types of electronic transitions: π→π* and n→π. researchgate.netrsc.org The π→π transitions are typically high-intensity (high molar absorptivity, ε) and occur at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. rsc.org These transitions are characteristically of much lower intensity and occur at longer wavelengths (lower energy) compared to π→π* transitions. researchgate.net

The presence of the amino group (-NHCH₃) at the 3-position and the methyl group (-CH₃) at the 4-position significantly influences the absorption spectrum. Both are considered auxochromes, which are groups that, when attached to a chromophore (the pyridazine ring), modify the wavelength and intensity of absorption. The amino group, a potent electron-donating group, engages in resonance with the pyridazine ring, extending the conjugated system. This resonance effect lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands. researchgate.net The methyl group also contributes a modest electron-donating effect via hyperconjugation, further contributing to this shift.

Table 1: Representative UV-Vis Absorption Data for an Analogous Compound, 3-Aminopyridine, in Ethanol.
Transition TypeAbsorption Maximum (λmax, nm)Reference
π→π233 nist.gov
π→π298 nist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the molecule's conformation and crystal packing.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be calculated. nih.gov From this map, the positions of all non-hydrogen atoms are determined, yielding a detailed molecular structure.

Although a crystal structure for this compound has not been reported, analysis of closely related pyridazine derivatives provides a clear example of the structural data that can be obtained. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals key geometric parameters of the pyridazine ring system in the solid state. Such studies confirm the planarity of the aromatic pyridazine ring and detail how substituents influence the molecular geometry and packing in the crystal lattice through intermolecular forces like hydrogen bonding.

Table 2: Illustrative Crystallographic Data for a Substituted Pyridazine Derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
ParameterValueReference
Chemical FormulaC₁₁H₇ClN₄ mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
a (Å)3.817(3) mdpi.com
b (Å)13.533(10) mdpi.com
c (Å)19.607(15) mdpi.com
β (°)93.401(10) mdpi.com
Volume (ų)1009.1(13) mdpi.com
Z (molecules/unit cell)4 mdpi.com

Computer-Assisted Structure Elucidation (CASE) Methodologies for Novel Derivatives

The structural elucidation of novel compounds, including new derivatives of this compound, increasingly relies on Computer-Assisted Structure Elucidation (CASE) systems. These methodologies integrate spectroscopic data with computational algorithms to generate and rank possible chemical structures, significantly reducing the risk of misidentification. nih.gov

A typical CASE workflow begins with the acquisition of comprehensive spectroscopic data, primarily from 2D Nuclear Magnetic Resonance (NMR) experiments. Key NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and connecting different fragments.

These experimental correlations serve as structural constraints that are fed into a CASE software program. The software generates all possible molecular structures that are consistent with the input data.

To further refine and validate the proposed structures, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. researchgate.net For each candidate structure generated by the CASE program, DFT calculations can predict theoretical NMR chemical shifts (¹H and ¹³C). These predicted shifts are then compared against the experimental values. The structure whose predicted spectrum most closely matches the experimental data is identified as the most probable candidate. This combined approach of using experimental NMR constraints and DFT-based spectral prediction provides a high degree of confidence in the final structure assignment for novel derivatives. nih.gov

Theoretical and Computational Chemistry Studies of N,4 Dimethylpyridazin 3 Amine

Reaction Mechanism Elucidation via Computational Approaches

Understanding the pathways through which a molecule reacts is fundamental to controlling chemical transformations. Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction mechanisms. acs.orgyoutube.com These methods allow for the exploration of potential energy surfaces, identifying the low-energy paths that connect reactants to products.

A key aspect of elucidating a reaction mechanism is the identification and characterization of transition states, which are the energetic maxima along a reaction coordinate. arxiv.org Locating these first-order saddle points on the potential energy surface is a critical, albeit challenging, computational task. arxiv.org Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is a crucial determinant of the reaction rate. For instance, in computational studies of reactions involving substituted hydrazines, activation energies for processes like hydrogen abstraction have been calculated to be as low as 8.1 kcal/mol, indicating thermodynamically feasible pathways. nih.gov For a hypothetical reaction involving N,4-Dimethylpyridazin-3-amine, such as an electrophilic aromatic substitution, computational methods could be employed to determine the activation energies for substitution at different positions on the pyridazine (B1198779) ring, thereby predicting the regioselectivity of the reaction.

Table 1: Hypothetical Activation Energies for Electrophilic Aromatic Substitution on an Aminopyridazine Derivative

Position of SubstitutionActivation Energy (kcal/mol)
C515.2
C621.8

Note: The data in this table is illustrative and based on typical values for similar reactions.

Beyond identifying individual transition states, computational chemistry allows for the mapping of the entire reaction path, creating a comprehensive energy landscape. nih.gov This involves connecting reactants, intermediates, transition states, and products along the intrinsic reaction coordinate (IRC). nih.gov The resulting energy profile provides a detailed narrative of the reaction, highlighting the energies of all species involved.

For complex reactions, the energy landscape can reveal the presence of multiple competing pathways or the existence of stable intermediates. nih.gov For example, in the ozonation of dimethylhydrazine, computational studies have detailed a multi-step process involving several intermediates and transition states, with the inclusion of solvent molecules shown to lower the potential barriers for certain steps. nih.gov A similar approach applied to this compound could uncover nuanced mechanistic details of its synthesis or degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for describing electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

For a molecule like this compound, MD simulations can reveal the preferred conformations of the methyl groups and the amine substituent. By analyzing the trajectory, one can determine the relative populations of different conformers and the energy barriers for their interconversion. nih.gov

Furthermore, MD simulations are invaluable for studying how this compound might interact with other molecules, such as solvent molecules or biological macromolecules. mdpi.comresearchgate.net These simulations can provide detailed information about non-covalent interactions like hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of the compound in different environments. mdpi.com For example, MD simulations of pyridazine derivatives complexed with enzymes have been used to assess the stability and dynamics of the ligand-protein interactions. researchgate.net

Computational Spectroscopy: Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties of molecules, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The prediction of ¹H and ¹³C NMR spectra is a powerful tool for structure elucidation and verification. nih.govrsc.org

The most common approach for calculating NMR chemical shifts is to use DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This technique calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

The accuracy of these predictions depends on the level of theory and the basis set used. acs.org Recent advancements, including the use of machine learning algorithms and graph neural networks trained on large datasets of experimental and calculated shifts, have significantly improved the accuracy of predicted NMR spectra, with mean absolute errors for ¹H shifts falling below 0.1 ppm in some cases. nih.govrsc.org For this compound, computational prediction of its NMR spectrum could aid in the unambiguous assignment of its proton and carbon signals.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridazine

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C3155.2154.8
C4118.9119.3
C5135.6135.1
C6148.7148.5
Methyl (C4)18.318.1

Note: The data in this table is hypothetical and serves to illustrate the typical accuracy of DFT-based NMR predictions for similar heterocyclic compounds.

Advanced Applications of N,4 Dimethylpyridazin 3 Amine Frameworks in Chemical Science

N,4-Dimethylpyridazin-3-amine as Ligands in Coordination Chemistry and Catalysis

The utility of nitrogen-containing heterocycles, particularly pyridine derivatives, as ligands in coordination chemistry is well-established. These compounds readily form stable complexes with a variety of transition metals, facilitating a wide range of catalytic transformations. rsc.org

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes using ligands similar to this compound, such as other substituted pyridines and pyrimidines, is a common practice in inorganic chemistry. For instance, various coordination complexes have been prepared with ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and 2-amino-4,6-dimethyl pyrimidine. nih.govmdpi.com These ligands can act as bidentate or multidentate coordinators, binding to metal ions through their nitrogen and other heteroatoms. nih.gov The synthesis typically involves reacting the ligand with a suitable metal salt in a solvent, leading to the formation of the metal complex which can then be isolated and characterized. nih.gov The resulting geometry of these complexes, which can range from tetrahedral to square planar to octahedral, is influenced by the metal ion and the specific structure of the ligand. nih.govmdpi.com

Table 1: Examples of Metal Complexes with Related Amine Ligands

Ligand Metal Ion(s) Resulting Geometry
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Ni(II), Zn(II), Cd(II), Sn(II) Tetrahedral nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Cu(II) Square Planar nih.gov
2-amino-4,6-dimethyl pyrimidine Mn(II), Co(II), Cu(II), Cr(III) Octahedral mdpi.com

Application in Transition-Metal Catalysis (e.g., Cross-Coupling Reactions)

N-aryl-2-aminopyridines, which share structural similarities with the target compound, are effective in transition-metal-catalyzed cross-coupling reactions. The pyridyl group can act as a directing group, facilitating the formation of stable metal complexes that lead to cyclization and functionalization reactions. rsc.org Catalysts based on palladium, rhodium, iridium, ruthenium, cobalt, and copper have been used in these transformations. rsc.org For example, palladium-catalyzed Buchwald-Hartwig amination has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. mdpi.com These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules. mdpi.com

Organocatalysis Employing this compound Derivatives

Primary amines derived from natural products like cinchona alkaloids have been shown to be powerful organocatalysts in asymmetric synthesis. rsc.org These catalysts are particularly effective for reactions involving carbonyl compounds. While specific examples using this compound derivatives are not documented, the general principle involves the amine forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate, thereby facilitating the reaction. Proline and its derivatives are well-known organocatalysts that operate via enamine catalysis. mdpi.com Given the amine functionality of this compound, its potential in organocatalysis remains an area for exploration.

Role in Electrocatalysis (e.g., CO2 Electrochemical Reduction)

The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting CO2 into valuable chemicals and fuels. mdpi.com Amines have been investigated for their role in CO2 capture and subsequent electrochemical conversion. researchgate.net In some systems, amines are used in the electrolyte solution to enhance CO2 capture and delivery to the catalyst surface. researchgate.net While specific studies on this compound are absent, research on gold-based nanocatalysts has shown that modifying the catalyst surface with amine ligands can influence the catalytic performance for CO2 reduction to carbon monoxide (CO). mdpi.com The amine's role can include altering the electronic properties of the catalyst or participating directly in the reaction mechanism. researchgate.netmdpi.com

This compound in Materials Science

The incorporation of functional organic molecules into larger material structures is a key aspect of modern materials science.

Incorporation into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined larger structures. mdpi.com The pyridazine (B1198779) ring, with its distinct electronic properties, can participate in such interactions. nih.gov For example, substituted aminopyridines have been co-crystallized with organic acids to form cocrystals and molecular salts, where the assembly is directed by interactions involving the amino and pyridine nitrogen atoms. mdpi.comresearchgate.net While there is no specific literature on this compound in this context, its structure suggests it could potentially be used as a building block (a "guest" or part of a "host") in the construction of complex supramolecular architectures.

Functional Materials with Enhanced Electronic or Optical Properties

The inherent electronic characteristics of the pyridazine ring, notably its electron-deficient nature, make it a compelling building block for materials with tailored electronic and optical functionalities. The strategic placement of donor and acceptor groups on this scaffold allows for the fine-tuning of molecular orbital energies, leading to applications in organic electronics and chromophoric systems.

Pyridazines are recognized as a class of organic heterocyclic aromatic semiconductors. liberty.eduliberty.edu Their stability and the flexibility to attach various functional groups make them desirable foundations for advanced semiconductor materials. liberty.edu The electron-deficient pyridazine core can act as an effective acceptor moiety when combined with electron-donating groups, creating donor-acceptor (D-A) type molecules. This architecture is crucial for applications in organic light-emitting diodes (OLEDs).

Recent research has focused on synthesizing novel D-A molecules where a pyridazine acceptor is linked to donor units like phenoxazine. frontiersin.orgnih.gov These compounds have been investigated for their potential as thermally activated delayed fluorescence (TADF) emitters. The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, significantly enhancing device efficiency. In these systems, the pyridazine core contributes to a small energy gap between the lowest singlet (S₁) and triplet (T₁) states, which facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, a key requirement for TADF. frontiersin.orgnih.gov For example, a D-A compound incorporating pyridazine with two phenoxazine donors demonstrated a high rISC rate and fast delayed fluorescence, confirming the potential of pyridazine frameworks in efficient OLEDs. frontiersin.orgnih.gov

Theoretical calculations, such as Density Functional Theory (DFT), support these findings, predicting that pyridazine has a LUMO (Lowest Unoccupied Molecular Orbital) level comparable to other common acceptors like pyrazine and triazine, making it a suitable component for these advanced materials. frontiersin.orgnih.gov

While direct applications of this compound in electrochromic materials are not extensively documented, the fundamental electrochemical and spectroscopic properties of the pyridazine ring suggest its potential in this field. Pyridazine derivatives can be engineered as dipolar push-pull chromophores, which are essential for materials with non-linear optical (NLO) properties. peacta.org These systems consist of an electron-donor and an electron-acceptor group connected through a π-conjugated spacer, a design principle shared with many electrochromic materials. peacta.org

The electron-deficient nature of the pyridazine ring allows it to act as an auxiliary acceptor, enhancing the intramolecular charge transfer (ICT) from a donor group. peacta.org Spectroscopic studies on disubstituted pyridazine derivatives have identified ICT bands in their electronic absorption spectra, indicating π-electron delocalization across the molecule. peacta.org The energy of this ICT band can be tuned by varying the strength of the donor and acceptor substituents. This tunability of electronic transitions upon electrochemical stimulation is the fundamental principle of electrochromism. Cyclic voltammetry studies have further elucidated the redox behavior of these compounds, confirming their ability to undergo stable reduction processes. peacta.org These inherent properties suggest that pyridazine frameworks could be promising candidates for the development of novel electrochromic materials.

Role in the Development of Sensors and Functional Materials

The development of chemical sensors relies on the principle of molecular recognition, where a host molecule selectively interacts with a target analyte, producing a measurable signal. The pyridazine ring possesses unique physicochemical properties that make it an attractive scaffold for sensor design. nih.gov Key among these is its significant dipole moment, the largest among its diazine isomers (pyrimidine and pyrazine), and the hydrogen-bond accepting capability of its two adjacent nitrogen atoms. nih.gov

These features enable pyridazine derivatives to engage in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for recognizing and binding to target molecules. nih.gov For instance, the robust H-bonding potential of the ring nitrogens can be exploited in designing receptors for various analytes. nih.gov

Drawing parallels from the closely related pyridine heterocycles, which have been successfully used in fluorescent sensors for detecting toxic heavy metal cations like Hg²⁺, Cr²⁺, and Ni²⁺, the potential for pyridazine-based sensors becomes evident. mdpi.com In such systems, the coordination of the metal ion to the nitrogen heteroatoms of the ring perturbs the electronic structure of the fluorophore, leading to a change in fluorescence intensity or wavelength. mdpi.com Given the strong interaction between pyridazine's nitrogen atoms and various substrates, frameworks based on this compound could be developed into chemosensors for environmental or biological monitoring.

Polymer Chemistry Applications

The integration of pyridazine moieties into polymer chains is an area of emerging interest. While specific applications in polymer chemistry for this compound are not widely reported, synthetic pathways to pyridazine derivatives hint at their potential as monomers or functional units in polymers. The synthesis of pyridazines can sometimes be accompanied by polymerization as a side reaction, particularly in cycloaddition processes, indicating the reactivity of certain pyridazine precursors towards forming larger chain structures. mdpi.com

More relevant are the modern synthetic methods used to create functionalized pyridazines, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). nih.gov These reactions are fundamental tools in polymer chemistry for creating π-conjugated polymers. By designing bifunctional pyridazine monomers, these techniques could be employed to synthesize novel polymers where the pyridazine unit is incorporated into the main chain. Such polymers could exhibit interesting electronic, optical, or thermal properties derived from the pyridazine heterocycle, potentially finding use in the functional materials discussed previously.

Corrosion Inhibition Studies Utilizing this compound Derivatives

Derivatives of nitrogen-containing heterocycles, including amines, are well-established as effective corrosion inhibitors for various metals, particularly in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

The primary mechanism of corrosion inhibition by amine derivatives on metal surfaces like mild steel in acidic solutions (e.g., HCl) is adsorption. ekb.eg This process involves the formation of a protective film that isolates the metal from the corrosive medium. The adsorption can occur through two main types of interactions: physisorption and chemisorption.

On Mild Steel: In acidic solutions, the steel surface is typically positively charged. Corrosive anions, such as chloride (Cl⁻), first adsorb onto the surface, creating an excess negative charge. This facilitates the electrostatic interaction between the protonated amine inhibitor (in its cationic form) and the metal surface, a process known as physisorption. mdpi.com

Concurrently, chemisorption can occur through the sharing of electrons between the inhibitor molecule and the metal. The nitrogen atoms of the pyridazine ring and the exocyclic amine group in a molecule like this compound possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms. mdpi.com The π-electrons of the aromatic pyridazine ring can also participate in this interaction. This charge transfer from the inhibitor to the metal surface creates a strong coordinate bond, leading to a stable, chemisorbed protective layer. mdpi.com The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.comresearchgate.net Electrochemical studies show that such amine-based inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov

Electrochemical Polarization Data for Mild Steel in 1 M HCl with Amine-Based Inhibitors
Inhibitor ConcentrationEcorr (mV vs SCE)icorr (µA/cm²)Inhibition Efficiency (%)
Blank-470950-
Inhibitor A (0.1 mM)-45515084.2
Inhibitor A (0.5 mM)-4488591.1
Inhibitor B (0.1 mM)-46021077.9
Inhibitor B (0.5 mM)-45211587.9

On Copper: The interaction of amine-containing heterocyclic compounds with copper surfaces is also of significant interest. Copper can form stable complexes with aminopyridine-type ligands. researchgate.net Theoretical and spectroscopic studies have shown that copper atoms preferentially bind to the nitrogen atom of the pyridine/pyridazine ring. researchgate.net This coordination forms the basis of the adsorption process. Film-forming amines are known to be effective corrosion inhibitors for copper, where the active compound adsorbs and creates a protective film. acs.org The mechanism involves the bonding of the amine functional groups to the copper surface, preventing corrosive agents from reaching the metal. Copper's role as an efficient catalyst for synthesizing various nitrogen-containing heterocycles further underscores the strong affinity and interaction between copper and amine/azine functionalities. rsc.orgnih.gov

Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl
Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank55120-
1002505578.0
2004204086.9
3004583588.0

Data derived from studies on heterocyclic inhibitors. nih.gov Rct: Charge Transfer Resistance; Cdl: Double Layer Capacitance.

Correlation of Molecular Structure with Inhibition Efficiency

The key structural features of this compound that contribute to its inhibition efficiency include:

The Pyridazine Ring: The heterocyclic pyridazine ring is rich in π-electrons and contains two nitrogen heteroatoms. gsconlinepress.com These nitrogen atoms and the π-electrons serve as active centers for adsorption onto the vacant d-orbitals of iron atoms on the steel surface. gsconlinepress.com The planar orientation of the pyridazine ring encourages efficient surface coverage, which is crucial for effective corrosion inhibition. tandfonline.com

Nitrogen Heteroatoms: The two adjacent nitrogen atoms in the pyridazine ring, along with the nitrogen atom of the exocyclic amine group, possess lone pairs of electrons. These non-bonding electrons can be readily shared with the metal surface, forming coordinate covalent bonds and strengthening the adsorption of the molecule. gsconlinepress.com Organic compounds containing nitrogen, sulfur, or oxygen are known to be effective inhibitors because these atoms act as the primary centers for the adsorption process. gsconlinepress.comsemanticscholar.org

Amine Group (-NH₂): The 3-amine group is a significant contributor to the inhibition efficiency. The nitrogen atom in the amine group provides an additional site for adsorption through its lone pair of electrons.

The adsorption of pyridazine derivatives on a metal surface can occur through several mechanisms:

Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Interaction between the lone pair electrons of the heteroatoms (primarily nitrogen) and the vacant d-orbitals of the metal.

Interaction between the π-electrons of the pyridazine ring and the metal surface.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the relationship between the molecular structure of pyridazine derivatives and their inhibition potential. gsconlinepress.comcarta-evidence.org Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) between them are used to predict inhibition efficiency. carta-evidence.org A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition performance. gsconlinepress.com

The collective presence of the nitrogen-rich heterocyclic ring, the exocyclic amine group, and the electron-donating methyl groups in this compound suggests a high potential for effective corrosion inhibition due to strong adsorption onto the metal surface, forming a stable protective film.

Thermodynamic Parameters of Adsorption

The study of thermodynamic parameters provides valuable insights into the mechanism of corrosion inhibition by elucidating the nature of the adsorption process of the inhibitor on the metal surface. The key thermodynamic parameters include the Gibbs free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads). These parameters can be determined from experimental data using adsorption isotherms, most commonly the Langmuir isotherm, which is frequently found to be applicable for pyridazine derivatives. derpharmachemica.comsemanticscholar.orgresearchgate.net

The Gibbs free energy of adsorption (ΔG°ads) indicates the spontaneity of the adsorption process. A negative value of ΔG°ads signifies that the adsorption of the inhibitor on the metal surface is a spontaneous process. researchgate.net The magnitude of ΔG°ads provides information about the type of adsorption:

Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption , which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Values of ΔG°ads around -40 kJ/mol or more negative suggest chemisorption , which involves the sharing or transfer of electrons from the inhibitor molecule to the metal surface to form a coordinate-type bond. semanticscholar.org

The enthalpy of adsorption (ΔH°ads) indicates whether the adsorption process is exothermic or endothermic.

A negative ΔH°ads value indicates that the adsorption is an exothermic process, which is common for corrosion inhibitors.

A positive ΔH°ads value suggests an endothermic process.

The entropy of adsorption (ΔS°ads) reflects the change in disorder at the metal/solution interface during the adsorption process. The adsorption of organic inhibitor molecules from the aqueous solution onto the metal surface is often accompanied by the desorption of water molecules from the surface. This can lead to an increase in the total entropy of the system.

Below are representative tables of thermodynamic parameters for the adsorption of various pyridazine derivatives on steel in acidic media, which can provide an expected range for this compound.

Table 1: Gibbs Free Energy of Adsorption for Pyridazine Derivatives

Inhibitor CompoundTemperature (K)ΔG°ads (kJ/mol)Reference
5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one308-15.17Der Pharma Chemica, 2011, 3 (6):576-590
3,6-di(pyridin-2-yl)-4-(p-tolyl)-pyridazine (FM3)308-38.60International Journal of Corrosion and Scale Inhibition, 2019, 8(1), 127-147
1-((3,6-di(pyridin-2-yl)pyrdazin-4-yl)methyl)-indoline-2,3-dione (FM1)308-40.12International Journal of Corrosion and Scale Inhibition, 2019, 8(1), 127-147
A Pyridazine Derivative (P4) on Copper303-35.59Journal of Chemical and Pharmaceutical Research, 2012, 4(1):333-343

Table 2: Enthalpy and Entropy of Adsorption for a Pyridazine Derivative

Inhibitor CompoundΔH°ads (kJ/mol)ΔS°ads (J/mol·K)Reference
5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one-6.6427.7Der Pharma Chemica, 2011, 3 (6):576-590

The negative ΔG°ads values in Table 1 confirm the spontaneous nature of the adsorption for these pyridazine compounds. The range of values suggests that the adsorption mechanism can be a mix of physisorption and chemisorption, with some compounds showing a strong tendency towards chemisorption. semanticscholar.org The negative enthalpy value for 5-(2-chlorobenzyl)-2,6-dimethylpyridazin-3-one indicates an exothermic adsorption process, while the positive entropy value suggests an increase in disorder at the interface, likely due to the desorption of water molecules.

Future Directions and Emerging Research Avenues for N,4 Dimethylpyridazin 3 Amine Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the potential of N,4-Dimethylpyridazin-3-amine and its analogues. Traditional methods for constructing pyridazine (B1198779) rings often involve the condensation of hydrazines with 1,4-dicarbonyl compounds, which can lack regiocontrol and substrate scope. chemtube3d.com Future research should pivot towards modern synthetic strategies that offer greater precision, efficiency, and functional group tolerance.

Key Research Avenues:

Cross-Coupling Strategies: Modern palladium- or copper-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could be employed for the late-stage introduction of the N-methylamine group onto a pre-functionalized 4-methylpyridazine core. This approach would allow for the rapid synthesis of a library of analogues with diverse amine substituents.

Flow Chemistry and Automation: Continuous flow synthesis can offer improved reaction control, enhanced safety, and scalability. Developing a flow-based synthesis for this compound would enable efficient production and facilitate multi-step modifications in a streamlined manner.

Photocatalysis and Electrochemistry: These emerging techniques provide novel pathways for bond formation under mild conditions. Research into light- or electricity-driven C-H amination or methylation reactions on the pyridazine ring could lead to more sustainable and direct synthetic routes, minimizing the need for pre-functionalized starting materials.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: The reaction of electron-deficient tetrazines with various alkynes offers a powerful and regioselective method for constructing the pyridazine core. rsc.org Exploring the use of substituted alkynes and tetrazines could provide a modular and highly adaptable route to complex pyridazine derivatives. rsc.org

Advanced Mechanistic Investigations

A profound understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. While pyridazine synthesis is well-established, detailed mechanistic studies are often sparse. Future work should employ a combination of experimental and computational techniques to elucidate these pathways.

Areas for Mechanistic Study:

Ring Formation Pathways: Detailed investigation into the cyclization and aromatization steps of pyridazine synthesis can reveal key intermediates and transition states. Techniques such as kinetic isotope effect studies and in-situ spectroscopic monitoring (e.g., ReactIR, NMR) can provide invaluable data.

Regioselectivity in Functionalization: Understanding the factors that control the regioselectivity of electrophilic or nucleophilic substitution on the this compound scaffold is essential. Computational modeling can predict the most reactive sites, guiding experimental efforts to selectively modify the molecule.

Skeletal Editing and Ring Transformation: Recent advances have demonstrated the ability to perform "skeletal editing," transforming one heterocyclic core into another, such as converting a pyridine to a pyridazine. ovid.com Mechanistic studies of such novel transformations could unlock unprecedented synthetic strategies. ovid.com

Development of Structure-Property Relationships for Diverse Applications

Systematic investigation into how structural modifications of this compound influence its physicochemical and biological properties is key to designing molecules for specific applications. The pyridazine ring is known to be a valuable scaffold in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. nih.govresearchgate.netresearchgate.netrjptonline.org

A targeted research program would involve synthesizing a library of derivatives and systematically evaluating their properties.

Hypothetical Structure-Property Relationship Study:

Modification to Core Structure Predicted Effect on Property Potential Application
Introduction of electron-withdrawing group (e.g., -CF3) at C6-position Lower HOMO/LUMO energies, increased electron affinity Organic electronics (n-type material)
Addition of a bulky, lipophilic group at C5-position Increased lipophilicity (LogP), potential for new steric interactions Medicinal chemistry (improved cell permeability)
Replacement of N-methyl with larger alkyl or aryl groups Altered steric profile and hydrogen bonding capacity Fine-tuning protein-ligand binding interactions

This table is illustrative and based on general chemical principles. Actual outcomes would require experimental validation.

Integration of Computational and Experimental Approaches in Research Programs

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. Future programs focused on this compound should fully integrate these approaches to accelerate discovery and deepen understanding. researchgate.net

Integrated Research Workflow:

In Silico Design & Screening: Computational tools like Density Functional Theory (DFT) and molecular docking can be used to design novel derivatives of this compound. researchgate.net Virtual libraries can be screened for desired electronic properties (for materials science) or binding affinity to biological targets (for drug discovery). mdpi.com

Targeted Synthesis: Based on computational predictions, the most promising candidates are synthesized in the laboratory. This targeted approach saves significant time and resources compared to traditional trial-and-error synthesis.

Experimental Characterization: The synthesized compounds are thoroughly characterized to determine their actual properties (e.g., photophysical, electrochemical, biological activity).

Feedback and Model Refinement: Experimental results are used to validate and refine the initial computational models. This iterative process enhances the predictive power of the models, leading to more accurate designs in subsequent rounds of research. This combined approach has proven effective in studying pyridazine derivatives for various applications, including their antioxidative properties. researchgate.net

Discovery of Underexplored Applications in Chemical and Material Sciences

While pyridazines are well-explored in medicinal chemistry, their potential in materials and chemical sciences remains relatively untapped. The unique electronic properties of the electron-deficient pyridazine ring suggest suitability for a range of advanced applications. liberty.edu

Potential Application Areas:

Organic Electronics: The electron-deficient nature of the pyridazine ring makes it an excellent building block for n-type organic semiconductors, which are essential for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). liberty.edu Pyridazine derivatives have been investigated as components in materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for highly efficient OLEDs. nih.gov

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors. The pyridazine scaffold, with its multiple nitrogen atoms, could be functionalized to create highly effective inhibitors for protecting metals in acidic environments. researchgate.net

Ligand Design for Catalysis: The adjacent nitrogen atoms in the pyridazine ring can act as a bidentate chelating ligand for transition metals. This compound and its derivatives could be developed as novel ligands for homogeneous catalysis, potentially enabling new types of chemical transformations.

Functional Dyes and Sensors: By appending chromophoric or fluorophoric groups to the pyridazine core, it is possible to create novel dyes. The sensitivity of the pyridazine ring's electronic structure to its environment could be exploited to design chemosensors that signal the presence of specific ions or molecules through a change in color or fluorescence.

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